![molecular formula C11H11NO3 B1346202 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 855165-89-8](/img/structure/B1346202.png)
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
“6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 6-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and any stereochemical information.
Physical And Chemical Properties Analysis
The melting point of “6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is 223-225 degrees Celsius . The compound is also characterized by its molecular weight (205.21 g/mol) and its IUPAC name (6-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid) .
Scientific Research Applications
Antimicrobial Applications
This compound has been studied for its potential as an antimicrobial agent. Research suggests that derivatives of this compound could be developed into new antimicrobial agents with further study .
Anticancer Evaluation
There have been evaluations of this compound’s efficacy in anticancer treatments. Studies include the synthesis and evaluation of derivatives for potential use in cancer therapy .
Chemical Synthesis
The compound’s reactivity has been explored in chemical synthesis. For example, its alkylation with methyl bromoacetate and interaction with various N-nucleophiles have been studied .
Spectrum Analysis
Detailed spectrum analysis has been conducted on derivatives of this compound, such as ethyl-6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (TFPPC), revealing insights into its chemical bonding properties .
Drug Design and Development
The compound has been identified as a potential lead for drug design due to its chemical properties and biological activity. Its derivatives are being explored for designing new drugs .
Synthesis Methodology
Research has also focused on the synthesis methodologies of this compound’s derivatives using reactions like the Biginelli reaction followed by Huisgen 1,3-dipolar cycloaddition .
Future Directions
The future directions for the study of “6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety and hazards. Additionally, studies could be conducted to evaluate its potential antimicrobial and anticancer properties, as has been done with related compounds .
properties
IUPAC Name |
6-methyl-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPUEDLUPIYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
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